
6-(5-Chloro-2-methoxyphenyl)-hex-5-ynoic Acid Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(5-Chloro-2-methoxyphenyl)-hex-5-ynoic Acid Methyl Ester is a chemical compound with a unique structure that includes a chloro-substituted methoxyphenyl group attached to a hexynoic acid methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Chloro-2-methoxyphenyl)-hex-5-ynoic Acid Methyl Ester typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxyphenylacetic acid.
Reaction Conditions: The compound is subjected to esterification reactions under controlled conditions to form the methyl ester derivative.
Catalysts and Reagents: Common reagents used in the synthesis include methanol and acid catalysts such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-(5-Chloro-2-methoxyphenyl)-hex-5-ynoic Acid Methyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-(5-Chloro-2-methoxyphenyl)-hex-5-ynoic Acid Methyl Ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(5-Chloro-2-methoxyphenyl)-hex-5-ynoic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methoxyphenylacetic Acid
- Methyl 4-acetamido-5-chloro-2-methoxybenzoate
- (5-Chloro-2-methoxyphenyl)acetic Acid
Uniqueness
6-(5-Chloro-2-methoxyphenyl)-hex-5-ynoic Acid Methyl Ester is unique due to its specific structural features, such as the hexynoic acid methyl ester moiety, which imparts distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
864755-96-4 |
|---|---|
Molecular Formula |
C14H15ClO3 |
Molecular Weight |
266.72 g/mol |
IUPAC Name |
methyl 6-(5-chloro-2-methoxyphenyl)hex-5-ynoate |
InChI |
InChI=1S/C14H15ClO3/c1-17-13-9-8-12(15)10-11(13)6-4-3-5-7-14(16)18-2/h8-10H,3,5,7H2,1-2H3 |
InChI Key |
NLPDPZSTEPQSIS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C#CCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Phenyl-2H-[1,3]dioxolo[4,5-B]acridin-10-amine](/img/structure/B12533210.png)
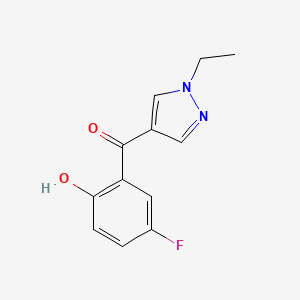
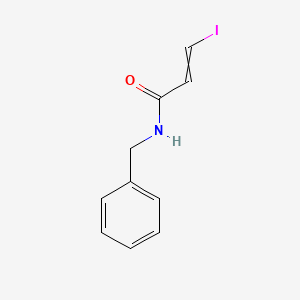
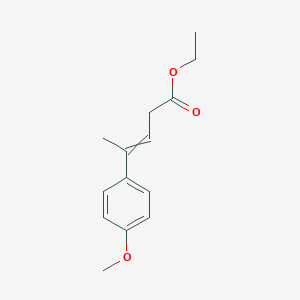
![2-{[3-(Triethoxysilyl)propyl]sulfanyl}-1H-imidazole](/img/structure/B12533231.png)

![5,5',5''-Phosphanetriyltris[2-(propan-2-yl)-1H-imidazole]](/img/structure/B12533254.png)
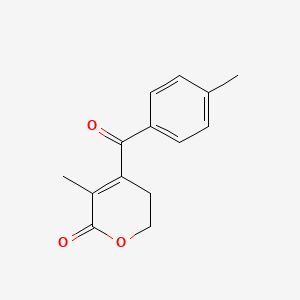
![5-[(4-Tert-butylphenyl)methoxy]pyrimidine-2,4-diamine](/img/structure/B12533257.png)
![N-[4-[3-[4,6-bis(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]phenyl]-6-(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]-3,3-dimethylbutanamide](/img/structure/B12533264.png)
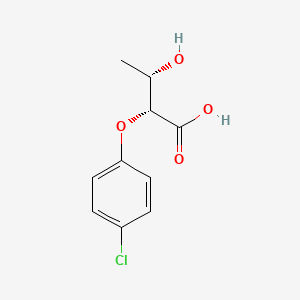
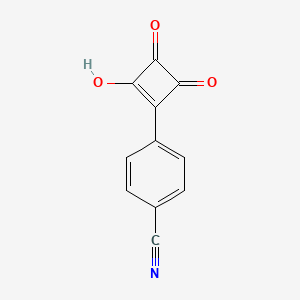
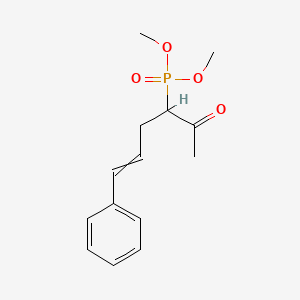
![2,2'-(1H-Pyrrole-2,5-diyl)bis{N-[(pyridin-2-yl)methyl]acetamide}](/img/structure/B12533274.png)
